molecular formula C22H26N2O4 B2848105 2-(3,4-dimethoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 941919-51-3

2-(3,4-dimethoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No.: B2848105
CAS No.: 941919-51-3
M. Wt: 382.46
InChI Key: LPTHOPCPCPRPEF-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethoxyphenyl group, a methyl-substituted phenyl group, and an oxopiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be formed through the reaction of an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.

    Attachment of the Oxopiperidinyl Group: The oxopiperidinyl group can be attached via a condensation reaction with a piperidinone derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions using similar synthetic routes but optimized for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the oxopiperidinyl moiety, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro, halo, or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)acetamide: Lacks the oxopiperidinyl and methyl-substituted phenyl groups.

    N-(4-Methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide: Lacks the dimethoxyphenyl group.

    2-(3,4-Dimethoxyphenyl)-N-phenylacetamide: Lacks the oxopiperidinyl and methyl groups.

Uniqueness

The uniqueness of 2-(3,4-dimethoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-15-7-9-17(14-18(15)24-11-5-4-6-22(24)26)23-21(25)13-16-8-10-19(27-2)20(12-16)28-3/h7-10,12,14H,4-6,11,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTHOPCPCPRPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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